molecular formula C17H25ClN2 B2360674 N-butyl-1-(butylimino)-1H-inden-3-amine hydrochloride CAS No. 1078634-33-9

N-butyl-1-(butylimino)-1H-inden-3-amine hydrochloride

Cat. No.: B2360674
CAS No.: 1078634-33-9
M. Wt: 292.85
InChI Key: BFFWIZWHVHZNEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-1-(butylimino)-1H-inden-3-amine hydrochloride is a synthetic organic compound that belongs to the class of amines It is characterized by the presence of an indene ring system substituted with butyl and butylimino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-1-(butylimino)-1H-inden-3-amine hydrochloride typically involves a multi-step process. One common method includes the Fischer indolisation followed by N-alkylation. The Fischer indolisation involves the reaction of aryl hydrazines with ketones under acidic conditions to form indoles. Subsequently, the indole undergoes N-alkylation with butyl halides to introduce the butyl group.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave irradiation can also be employed to accelerate the reaction rates and enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-butyl-1-(butylimino)-1H-inden-3-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the butyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of N-butyl-1-(butylamino)-1H-inden-3-amine.

    Substitution: Formation of various substituted indene derivatives.

Scientific Research Applications

N-butyl-1-(butylimino)-1H-inden-3-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its indene structure.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-butyl-1-(butylimino)-1H-inden-3-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The indene ring system allows for π-π interactions with aromatic residues in proteins, while the butyl and butylimino groups provide hydrophobic interactions. These interactions can lead to changes in the conformation and function of the target molecules, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-butyl-1-(butylamino)-1H-inden-3-amine
  • N-butyl-1-(butylimino)-1H-inden-2-amine
  • N-butyl-1-(butylimino)-1H-inden-4-amine

Uniqueness

N-butyl-1-(butylimino)-1H-inden-3-amine hydrochloride is unique due to its specific substitution pattern on the indene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of both butyl and butylimino groups allows for versatile chemical modifications and interactions with biological targets, enhancing its potential as a multifunctional molecule.

Properties

IUPAC Name

N-butyl-3-butyliminoinden-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2.ClH/c1-3-5-11-18-16-13-17(19-12-6-4-2)15-10-8-7-9-14(15)16;/h7-10,13,18H,3-6,11-12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFGJOJRWYKOTEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=CC(=NCCCC)C2=CC=CC=C21.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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